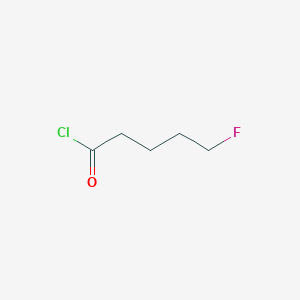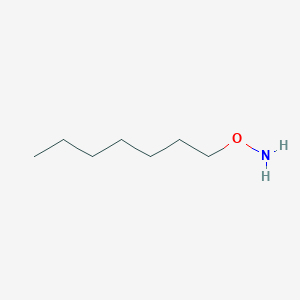
tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane: is an organic compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, an iodine atom, and a diphenylsilane moiety. This compound is often used in organic synthesis as a reagent and intermediate due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane typically involves the reaction of tert-butyl alcohol with 3-iodo-2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting tert-butyl(3-iodo-2,2-dimethylpropoxy) compound is then reacted with diphenylsilane in the presence of a catalyst such as palladium on carbon to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding silane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of tert-butyl(3-substituted-2,2-dimethylpropoxy)diphenylsilane derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of the corresponding silane.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is used as a reagent in organic synthesis for the protection of hydroxyl groups. It serves as a precursor for the synthesis of various organosilicon compounds and is used in cross-coupling reactions .
Biology and Medicine: In biological research, this compound is used as a labeling reagent for the synthesis of radiolabeled compounds. It is also used in the development of novel drug delivery systems and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including silicone-based materials and coatings. It is also used in the manufacture of electronic materials and as a catalyst in polymerization reactions .
Mecanismo De Acción
The mechanism of action of tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The iodine atom can be readily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. The diphenylsilane moiety provides stability to the compound and enhances its reactivity in cross-coupling reactions .
Comparación Con Compuestos Similares
- tert-Butyl(3-chloro-2,2-dimethylpropoxy)diphenylsilane
- tert-Butyl(3-bromo-2,2-dimethylpropoxy)diphenylsilane
- tert-Butyl(3-fluoro-2,2-dimethylpropoxy)diphenylsilane
Uniqueness: tert-Butyl(3-iodo-2,2-dimethylpropoxy)diphenylsilane is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro, bromo, and fluoro analogs. The iodine atom also enhances the compound’s utility in radiolabeling applications .
Propiedades
Fórmula molecular |
C21H29IOSi |
|---|---|
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
tert-butyl-(3-iodo-2,2-dimethylpropoxy)-diphenylsilane |
InChI |
InChI=1S/C21H29IOSi/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-21(4,5)16-22/h6-15H,16-17H2,1-5H3 |
Clave InChI |
KSRVSGBKGLULLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


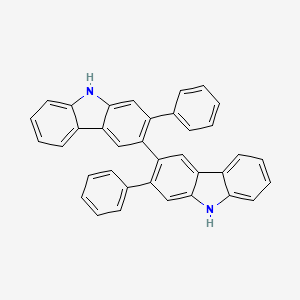
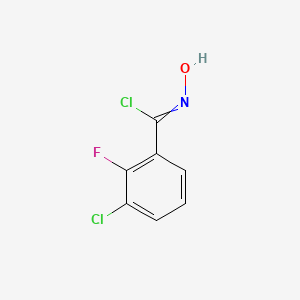
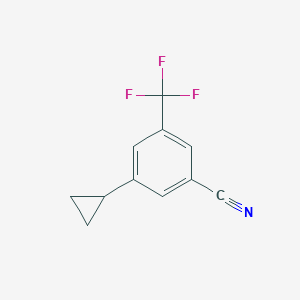



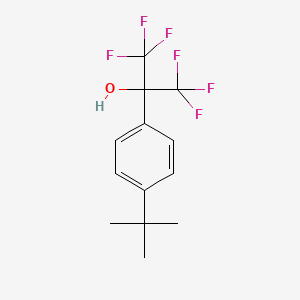
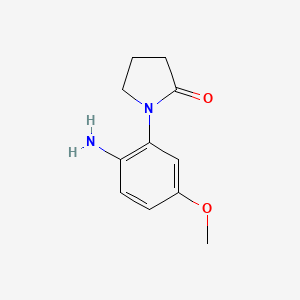
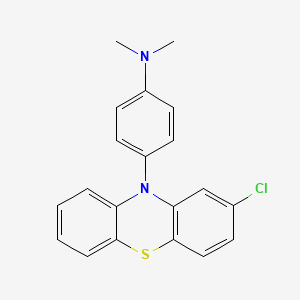
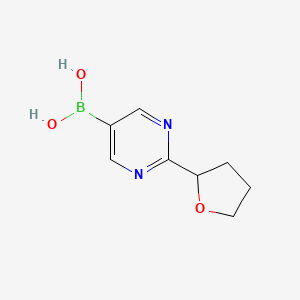
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13698197.png)
